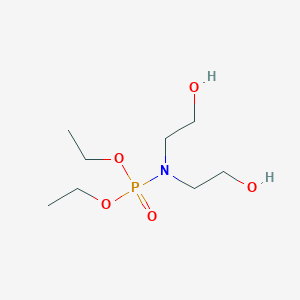
Phosphoramidic acid, bis(2-hydroxyethyl)-, diethyl ester
Cat. No. B8547802
M. Wt: 241.22 g/mol
InChI Key: AMWFMBXQIBYIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05698546
Procedure details


To a solution of diethanolamine (5.0 g, 48 mmol) and triethylamine (8.0 ml) in dichloromethane (75 ml) was added dropwise with stirring under Argon, a solution of diethylchlorophosphate (8.2 g, 48 mmol) in dichloromethane (25 ml) over approximately 15 minutes and then allowed to stir at room temperature overnight. The mixture was washed with brine (50 ml) then dried (Na2SO4) and evaporated in vacuo to give the crude product as a viscous oil. The oil was dissolved in ether (100 ml) and the white solid which precipitated was filtered off (triethylamine hydrochloride). The ether solution was evaporated in vacuo giving N-diethoxyphosphoryldiethanolamine (6.2 g, 54%) as a colourless oil.






Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[CH2:15]([O:17][P:18](Cl)([O:20][CH2:21][CH3:22])=[O:19])[CH3:16]>ClCCl.CCOCC>[CH2:15]([O:17][P:18]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])([O:20][CH2:21][CH3:22])=[O:19])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(=O)(OCC)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under Argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a viscous oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the white solid which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off (triethylamine hydrochloride)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether solution was evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(=O)(OCC)N(CCO)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
